
Phosphate-ON Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphate-ON Phosphoramidite, also known as Chemical Phosphorylation Reagent, is a compound used in the chemical synthesis of oligonucleotides. It is a type of phosphoramidite, which are key building blocks in the synthesis of DNA and RNA. This compound is particularly valued for its ability to introduce terminal phosphate groups efficiently, making it a cost-effective alternative to enzymatic methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphate-ON Phosphoramidite is synthesized through a series of chemical reactions involving the phosphorylation of nucleosides. The process typically involves the use of a phosphitylating reagent, which is immobilized on a solid support. The reaction conditions are carefully controlled to ensure high yields and purity. The synthesis can be performed in a flow system, which allows for short reaction times and near-quantitative yields without the need for purification before use .
Industrial Production Methods
In industrial settings, the production of this compound involves automated chemical synthesis. This method is highly optimized and relies on the use of automated oligonucleotide synthesizers. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Phosphate-ON Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite moiety in the compound is oxidized to form a phosphate group.
Substitution: The compound reacts with nucleophiles, replacing the NR2 moiety with the incoming nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include weak acids such as triethylammonium chloride or 1H-tetrazole, which catalyze the reactions. The conditions are typically mild, allowing for efficient reactions without the need for harsh reagents .
Major Products Formed
The major products formed from these reactions are oligonucleotides with terminal phosphate groups. These products are essential for various applications in molecular biology and biotechnology .
Aplicaciones Científicas De Investigación
Phosphate-ON Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Essential for the production of primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Used in the development of oligonucleotide-based drugs and antisense oligonucleotide strategies for disease treatment.
Industry: Employed in the production of DNA microarrays, aptamers, and DNA nanostructures
Comparación Con Compuestos Similares
Phosphate-ON Phosphoramidite is unique in its ability to efficiently introduce terminal phosphate groups. Similar compounds include:
H-Phosphonates: Used in an alternative method for oligonucleotide synthesis, but generally less efficient than phosphoramidites.
Boranephosphonates: Modified at phosphorus, used for specific applications in DNA/RNA synthesis.
Metallophosphonates: Another class of phosphorus-modified compounds with unique properties.
This compound stands out due to its high reactivity, efficiency, and cost-effectiveness, making it a preferred choice for many applications in oligonucleotide synthesis.
Propiedades
Fórmula molecular |
C49H62N7O11P |
|---|---|
Peso molecular |
956.0 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] N-[3-[[(3R)-4-cyano-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxybutanoyl]amino]propyl]carbamate |
InChI |
InChI=1S/C49H62N7O11P/c1-33(2)56(34(3)4)68(64-28-11-24-50)67-41(23-25-51)29-44(57)52-26-12-27-53-48(60)66-42-30-45(55-31-35(5)46(58)54-47(55)59)65-43(42)32-63-49(36-13-9-8-10-14-36,37-15-19-39(61-6)20-16-37)38-17-21-40(62-7)22-18-38/h8-10,13-22,31,33-34,41-43,45H,11-12,23,26-30,32H2,1-7H3,(H,52,57)(H,53,60)(H,54,58,59)/t41-,42+,43-,45-,68?/m1/s1 |
Clave InChI |
MCGIOYZUTKDSIL-NNUNARBDSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)C[C@@H](CC#N)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)CC(CC#N)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)

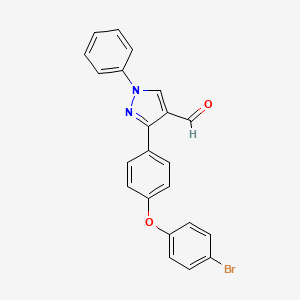
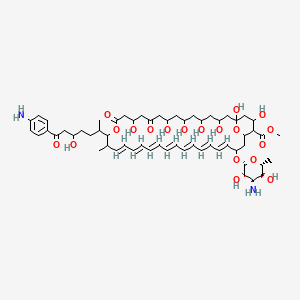
![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
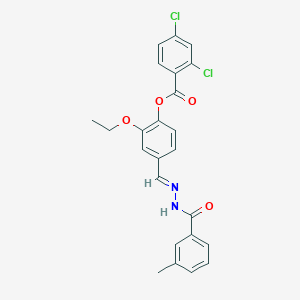
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)
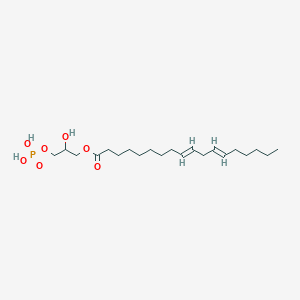

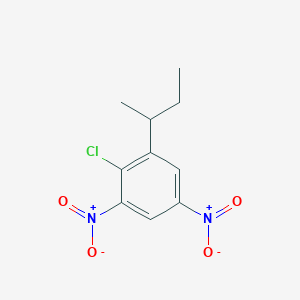

![8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12047650.png)


